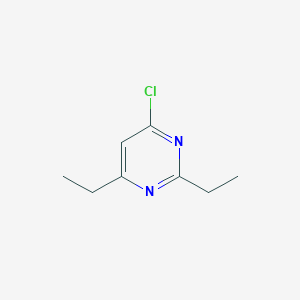

4-Chloro-2,6-diethylpyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

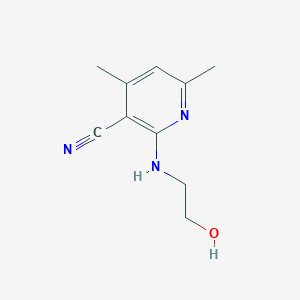

4-Chloro-2,6-diethylpyrimidine is a synthetic organic compound . It belongs to the pyrimidine family of heterocyclic compounds, which are widely used in medicinal chemistry.

Synthesis Analysis

While specific synthesis methods for 4-Chloro-2,6-diethylpyrimidine were not found, pyrimidines can be synthesized using various methods . For instance, one process involves reacting barbituric acid with phosphorus oxychloride .科学的研究の応用

Synthesis of Anilinopyrimidines

4-Chloro-2,6-diethylpyrimidine: is used in the synthesis of 2-anilinopyrimidines , which are compounds of significant interest due to their potential bioactivity . These derivatives are synthesized through aromatic nucleophilic substitution under microwave conditions, which has been shown to be more efficient than conventional heating methods .

Antiproliferative Agents

The derivatives of pyrimidine, such as those obtained from 4-Chloro-2,6-diethylpyrimidine , have been evaluated for their antiproliferative activity against cancer cell lines . This makes them valuable in the development of new chemotherapeutic agents.

Fungicides and Pesticides

Pyrimidine derivatives are well-known for their biological activity as fungicides and pesticides . The structural modifications using 4-Chloro-2,6-diethylpyrimidine can lead to the development of novel compounds with enhanced efficacy in agricultural applications.

Kinase Inhibitors

Some pyrimidine derivatives are being studied as kinase inhibitors, which play a crucial role in the regulation of cell functions . These compounds can be used to target specific kinases involved in diseases, offering a pathway for the development of targeted therapies.

Molecular Recognition

The role of pyrimidine derivatives in the generation of supramolecular networks for molecular recognition has been demonstrated . This application is crucial in the field of biochemical sensors and molecular diagnostics.

Organic Synthesis

4-Chloro-2,6-diethylpyrimidine: serves as a key intermediate in organic synthesis, contributing to the creation of a wide range of chemical compounds with diverse chemical and biological applications .

Safety and Hazards

作用機序

Target of Action

4-Chloro-2,6-diethylpyrimidine is a chemical compound with the molecular formula C8H11ClN2 It’s known that pyrimidine derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific structures and substituents .

Mode of Action

It’s known that pyrimidine derivatives can undergo aromatic nucleophilic substitution reactions with various nucleophiles . This suggests that 4-Chloro-2,6-diethylpyrimidine might interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function .

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrimidine derivatives, it’s plausible that this compound could influence multiple pathways, depending on its specific targets .

Result of Action

The interaction of pyrimidine derivatives with their targets can lead to various downstream effects, potentially influencing cellular processes such as signal transduction, gene expression, and cell proliferation .

特性

IUPAC Name |

4-chloro-2,6-diethylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-3-6-5-7(9)11-8(4-2)10-6/h5H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUQKSBLKAPEDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)CC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,6-diethylpyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B1386192.png)

![N-[2-(4-tert-Butylphenoxy)benzyl]-N-methylamine](/img/structure/B1386194.png)

![N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine](/img/structure/B1386203.png)

![[2-(3-Tert-butylphenoxy)phenyl]methanol](/img/structure/B1386209.png)